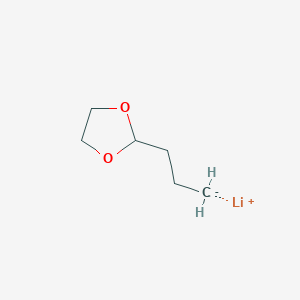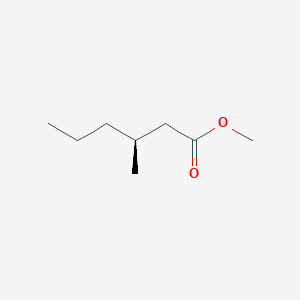
methyl (3S)-3-methylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-methylhexanoate: is an organic compound belonging to the ester family. It is characterized by a methyl group attached to the third carbon of a hexanoate chain, with the specific stereochemistry denoted by the (3S) configuration. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (3S)-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation to obtain the desired ester in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl (3S)-3-methylhexanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: (3S)-3-methylhexanoic acid or corresponding ketones.
Reduction: (3S)-3-methylhexanol.
Substitution: Various alkylated or arylated derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl (3S)-3-methylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds. Its stereochemistry makes it valuable in asymmetric synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis. It also serves as a model compound in pharmacokinetic studies to understand ester metabolism.
Industry: Industrially, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-methylhexanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of tetrahedral intermediates, which then collapse to yield the final products. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.
Comparación Con Compuestos Similares
Methyl hexanoate: Lacks the methyl group at the third carbon, making it less sterically hindered.
Ethyl (3S)-3-methylhexanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and physical properties.
Uniqueness: Methyl (3S)-3-methylhexanoate’s unique stereochemistry and specific functional groups make it particularly useful in chiral synthesis and as a model compound in various research applications. Its distinct odor also makes it valuable in the fragrance industry.
Propiedades
Número CAS |
116169-10-9 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
methyl (3S)-3-methylhexanoate |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(2)6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clave InChI |
VPROXMOZLPCRJN-ZETCQYMHSA-N |
SMILES isomérico |
CCC[C@H](C)CC(=O)OC |
SMILES canónico |
CCCC(C)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


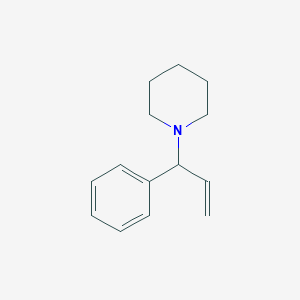
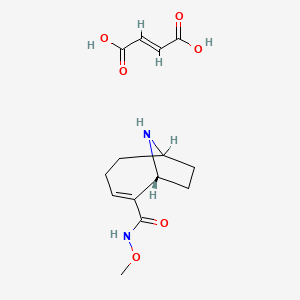

![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)

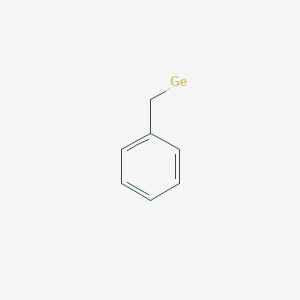
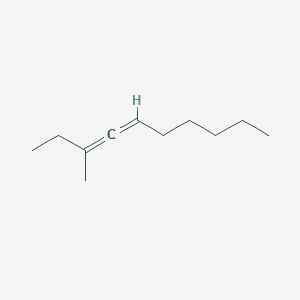
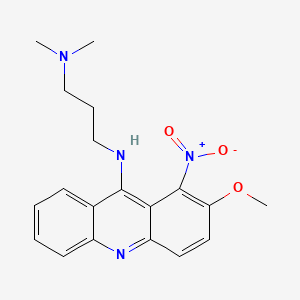

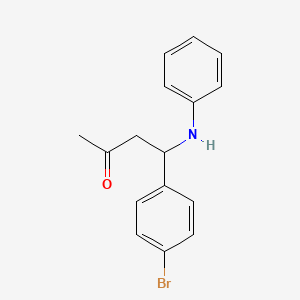
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

